![molecular formula C18H19ClN2O3S B11172273 1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide](/img/structure/B11172273.png)
1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide is a complex organic compound that features a chlorophenyl group, an indole moiety, and a methanesulfonamide group
Preparation Methods
The synthesis of 1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide typically involves multiple steps, starting from commercially available precursors. The synthetic route may include:
Formation of the Indole Moiety: The indole ring can be synthesized via Fischer indole synthesis or other methods involving cyclization of appropriate precursors.
Attachment of the Chlorophenyl Group: This step may involve a coupling reaction, such as Suzuki or Stille coupling, to attach the chlorophenyl group to the indole moiety.
Introduction of the Methanesulfonamide Group: This can be achieved through sulfonylation reactions using reagents like methanesulfonyl chloride.
Industrial production methods would likely optimize these steps for scalability, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce the sulfonamide group to an amine.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium for coupling reactions), and specific temperature and pressure conditions.
Scientific Research Applications
1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis, facilitating the creation of more complex molecules.
Biology: The compound may serve as a probe in biochemical assays to study enzyme activity or receptor binding.
Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indole moiety can engage in π-π interactions, while the sulfonamide group can form hydrogen bonds, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar compounds to 1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide include:
1-(2-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]methanesulfonamide: Lacks the methoxy group on the indole ring, which may affect its chemical reactivity and biological activity.
1-(2-bromophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide: Substitution of chlorine with bromine can influence the compound’s reactivity and interactions.
1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]ethanesulfonamide: Variation in the sulfonamide group can alter the compound’s properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C18H19ClN2O3S |
|---|---|
Molecular Weight |
378.9 g/mol |
IUPAC Name |
1-(2-chlorophenyl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]methanesulfonamide |
InChI |
InChI=1S/C18H19ClN2O3S/c1-24-15-6-7-18-16(10-15)13(11-20-18)8-9-21-25(22,23)12-14-4-2-3-5-17(14)19/h2-7,10-11,20-21H,8-9,12H2,1H3 |
InChI Key |
XSALQOUOHILCSJ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNS(=O)(=O)CC3=CC=CC=C3Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2-cyanophenyl)-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172195.png)
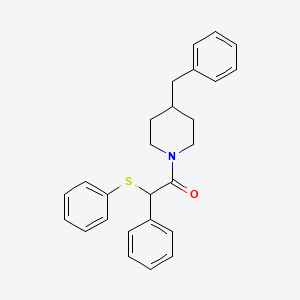
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172201.png)
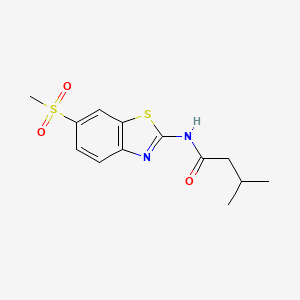
![N-{4-[(3-ethoxypropyl)sulfamoyl]phenyl}-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11172211.png)
![1-[4-(Furan-2-ylcarbonyl)piperazin-1-yl]-3-phenylbutan-1-one](/img/structure/B11172217.png)

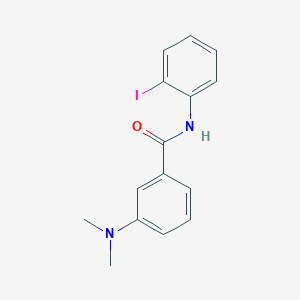

![3-chloro-N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B11172247.png)
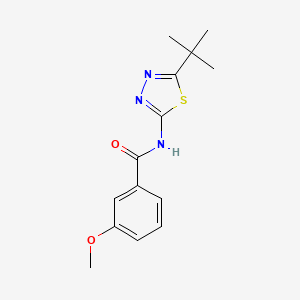
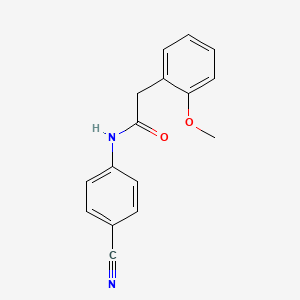
![N-[4-(hexylsulfamoyl)phenyl]-3,4,5-trimethoxybenzamide](/img/structure/B11172271.png)
![4-[(4-Methylbenzyl)carbamoyl]phenyl acetate](/img/structure/B11172276.png)
